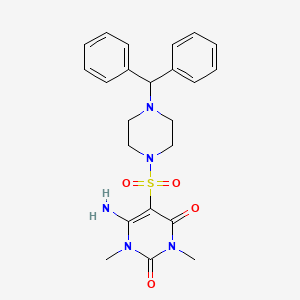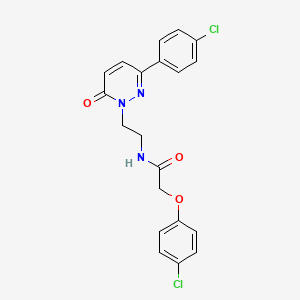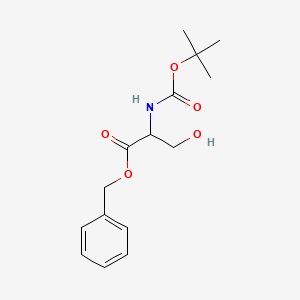![molecular formula C20H19N3O5 B2540240 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 708283-79-8](/img/structure/B2540240.png)
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one, also known as 2-BNE, is an organic compound belonging to the pyrimidine class of compounds. It is a heterocyclic compound consisting of an aromatic ring fused to a five-membered nitrogen-containing ring. 2-BNE has been extensively studied due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has been widely studied due to its potential applications in scientific research. It has been used to study the catalytic activity of enzymes, as well as to investigate the mechanism of action of drugs. It has also been used to study the metabolism of drugs and other compounds in the body. Additionally, this compound has been used to study the structure and function of proteins, as well as to study the structure of DNA and RNA.
Mécanisme D'action
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has been shown to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds in the body. It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition can be used to study the mechanism of action of drugs and other compounds. Additionally, this compound can be used to study the structure and function of proteins, as well as to study the structure of DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds in the body. Additionally, it has been shown to inhibit the activity of certain proteins, such as cytochrome P450 enzymes. It has also been shown to have an effect on the structure and function of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be isolated in high yields. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one in scientific research are vast and varied. One area of research that could be explored is the use of this compound as a tool to study the structure and function of proteins. Additionally, further research could be done to explore the effects of this compound on the metabolism of drugs and other compounds in the body. Additionally, research could be done to investigate the effects of this compound on the structure of DNA and RNA. Finally, research could be done to explore the potential therapeutic applications of this compound, such as its use as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Méthodes De Synthèse
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can be synthesized from the reaction of 2-butoxynaphthalene and 2-nitropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of a new carbon-nitrogen bond. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. The reaction is generally complete within 24 hours at room temperature. The resulting this compound can then be isolated by recrystallization or chromatography.
Propriétés
IUPAC Name |
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-2-3-12-28-16-10-8-13-6-4-5-7-14(13)15(16)9-11-17-21-19(24)18(23(26)27)20(25)22-17/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXJKDHUCBDLSF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)


![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)



![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540170.png)
![N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline](/img/structure/B2540171.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)
![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)